molecular formula C21H21N5O3 B5090159 7-[4-(BENZYLOXY)-3-METHOXYPHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

7-[4-(BENZYLOXY)-3-METHOXYPHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B5090159
M. Wt: 391.4 g/mol
InChI Key: JDYOKVUCPKLNTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[4-(BENZYLOXY)-3-METHOXYPHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a benzyloxy and methoxyphenyl group attached to a triazolopyrimidine core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(BENZYLOXY)-3-METHOXYPHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step reactions. One common method includes the reaction of various aldehydes, acetoacetanilide, and 3-amino-1,2,4-triazole under solvent-free conditions at 60°C, catalyzed by Schiff base zinc(II) complex supported on magnetite nanoparticles . This method yields the desired product in varying yields, depending on the specific reactants and conditions used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as those supported on magnetic surfaces, allows for easier recovery and reuse of the catalyst, enhancing the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

7-[4-(BENZYLOXY)-3-METHOXYPHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives, while substitution reactions can produce a wide range of functionalized triazolopyrimidines .

Scientific Research Applications

7-[4-(BENZYLOXY)-3-METHOXYPHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[4-(BENZYLOXY)-3-METHOXYPHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can bind to various biological molecules, modulating their activity and leading to specific biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[4-(BENZYLOXY)-3-METHOXYPHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific functional groups, which impart distinct chemical properties and potential biological activities. The combination of benzyloxy and methoxy groups with the triazolopyrimidine core makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

7-(3-methoxy-4-phenylmethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-13-18(20(22)27)19(26-21(25-13)23-12-24-26)15-8-9-16(17(10-15)28-2)29-11-14-6-4-3-5-7-14/h3-10,12,19H,11H2,1-2H3,(H2,22,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYOKVUCPKLNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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